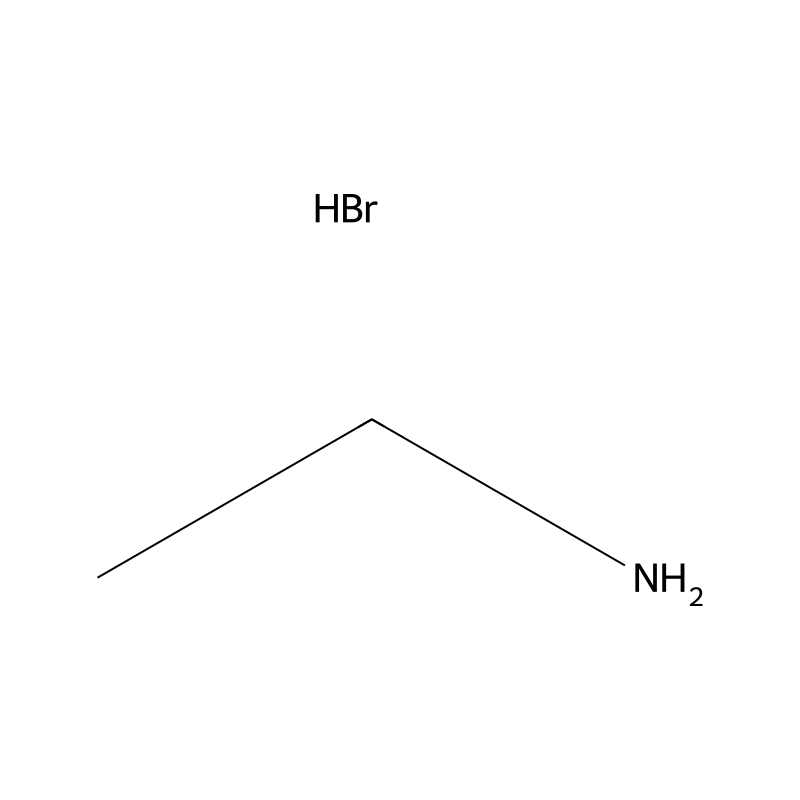

Ethylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethylamine hydrobromide (CAS 593-55-5), commonly referred to as ethylammonium bromide (EABr), is a high-purity alkylammonium halide salt predominantly utilized as a structural modifier and crystallization regulator in advanced optoelectronics [1]. Featuring a melting point of 160 °C, EABr is highly soluble in polar aprotic solvents like DMF and DMSO, making it seamlessly compatible with standard spin-coating and solution-processing workflows . In procurement contexts, EABr is prioritized over simpler salts for its dual functionality: it serves both as an A-site cation dopant to widen the optical bandgap and as a volatile additive that retards crystallization kinetics, thereby enlarging grain sizes and passivating grain-boundary defects in both hybrid organic-inorganic and all-inorganic perovskite systems[1].

Substituting EABr with the more ubiquitous methylammonium bromide (MABr) or ethylammonium iodide (EAI) fundamentally alters device architecture and performance, leading to generic substitution failure [1]. The ethylammonium cation possesses a larger ionic radius than methylammonium, which sterically forces a transition from 3D bulk perovskites to 2D or quasi-2D layered structures—a critical requirement for moisture stability and blue-shifted emission in light-emitting diodes [2]. Furthermore, substituting the bromide anion with iodide narrows the bandgap, destroying the sky-blue emission profiles required for specific LED applications and reducing the open-circuit voltage (VOC) enhancements seen in bromide-alloyed solar cells. Consequently, replacing EABr compromises both the precise steric bulk needed for layered phase formation and the specific halide ratio required for optimal optoelectronic tuning [1].

References

- [1] J. Phys. Chem. Lett. 2016, 7, 16, 3270–3277. Size of the Organic Cation Tunes the Band Gap of Colloidal Organolead Bromide Perovskite Nanocrystals.

- [2] ACS Appl. Mater. Interfaces 2017, 9, 35, 29901–29906. Efficient Sky-Blue Perovskite Light-Emitting Devices Based on Ethylammonium Bromide Induced Layered Perovskites.

Cation-Driven Bandgap Expansion in Colloidal Nanocrystals

In the synthesis of mixed-cation lead bromide nanocrystals, substituting methylammonium (MA) with ethylammonium (EA) via EABr incorporation systematically expands the lattice voids. This steric expansion widens the optical bandgap from 2.38 eV (pure MABr) to 2.94 eV (high EABr ratio), inducing a ~40 nm blue-shift in emission wavelength[1].

| Evidence Dimension | Optical Bandgap |

| Target Compound Data | Up to 2.94 eV (EABr-alloyed nanocrystals) |

| Comparator Or Baseline | 2.38 eV (Pure MABr baseline) |

| Quantified Difference | 0.56 eV bandgap widening and ~40 nm emission blue-shift |

| Conditions | Room-temperature colloidal synthesis of (EA)x(MA)1-xPbBr3 nanocrystals |

Procurement of EABr is essential for manufacturers targeting specific sky-blue or green emission wavelengths in LEDs, which cannot be achieved using standard MABr precursors.

Crystallization Retardation and Thermal Stability Enhancement in CsPbI2Br

When utilized as a volatile additive in γ-CsPbI2Br all-inorganic perovskites, an optimal EABr concentration (4 mg/mL) retards crystal growth kinetics. This results in highly crystalline films with micro-sized grains (>1 μm) and significantly reduced grain boundaries. Devices fabricated with EABr achieved a power conversion efficiency (PCE) of 14.47% and retained >75% of their initial efficiency after 180 hours of thermal stress at 85 °C, vastly outperforming untreated baselines [1].

| Evidence Dimension | Thermal Stability and Power Conversion Efficiency |

| Target Compound Data | 14.47% PCE; >75% retention after 180h at 85 °C |

| Comparator Or Baseline | Lower PCE and rapid degradation after 40h at 85 °C (Baseline γ-CsPbI2Br without EABr) |

| Quantified Difference | >140 hours extended thermal stability under 85 °C stress |

| Conditions | Ambient deposition of γ-CsPbI2Br films with 4 mg/mL EABr additive |

Utilizing EABr as a processing additive directly translates to higher manufacturing yields and commercially viable operational lifetimes for all-inorganic solar cells.

Oxidation Inhibition and Efficiency Gains in Sn-Based Perovskites

In lead-free methylammonium tin iodide (MASnI3) solar cells, rapid crystallization and the oxidation of Sn2+ to Sn4+ severely limit performance. The addition of EABr to the precursor solution regulates crystallization dynamics and suppresses Sn2+ oxidation. This dual action boosts the champion PCE to 9.59% and enables the unencapsulated device to maintain 93% of its initial efficiency after 30 days in a nitrogen environment [1].

| Evidence Dimension | Device Shelf-Life and Oxidation Resistance |

| Target Compound Data | 93% efficiency retention after 30 days (unencapsulated) |

| Comparator Or Baseline | Rapid degradation due to Sn2+ oxidation (Standard MASnI3) |

| Quantified Difference | Sustained 93% efficiency over 30 days; peak PCE of 9.59% |

| Conditions | MASnI3 precursor solution modified with EABr, stored in a nitrogen-filled glovebox |

For developers of eco-friendly lead-free photovoltaics, EABr is a critical stabilizing agent that mitigates the notorious degradation issues of tin-based systems.

Precursor for Sky-Blue Layered Perovskite LEDs

EABr is a highly effective choice for fabricating quasi-2D layered perovskite light-emitting diodes (PeLEDs) targeting the sky-blue emission spectrum. The steric bulk of the ethylammonium cation forces the formation of layered structures, while the bromide anion ensures the correct bandgap, achieving external quantum efficiencies (EQE) of up to 2.6% and power efficiencies of 1 lm/W at 100 cd/m2 [1].

Volatile Processing Additive for All-Inorganic Photovoltaics

In the manufacturing of all-inorganic solar cells (such as γ-CsPbI2Br), EABr is deployed as a transient additive. It temporarily complexes with the precursor to slow down crystallization, yielding micro-sized grains with fewer defects, before sublimating during the annealing process. This makes it highly suitable for improving thermal stability and PCE without permanently altering the inorganic lattice [2].

Stabilizing Agent for Lead-Free Tin-Based Solar Cells

EABr is strongly recommended for formulations involving tin-based perovskites (e.g., MASnI3). Its addition effectively retards the detrimental oxidation of Sn2+ to Sn4+ and smooths film morphology, making it a critical procurement item for research and scale-up of environmentally friendly, lead-free photovoltaic technologies [3].

References

- [1] ACS Appl. Mater. Interfaces 2017, 9, 35, 29901–29906. Efficient Sky-Blue Perovskite Light-Emitting Devices Based on Ethylammonium Bromide Induced Layered Perovskites.

- [2] ACS Appl. Mater. Interfaces 2022, 14, 23, 26730–26740. Reducing Defects of All-Inorganic γ-CsPbI2Br Thin Films by Ethylammonium Bromide Additives for Efficient Perovskite Solar Cells.

- [3] Nanoscale, 2021, 13, 11488-11496. Regulating crystallization dynamics and crystal orientation of methylammonium tin iodide enables high-efficiency lead-free perovskite solar cells.

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant